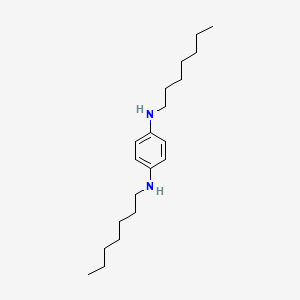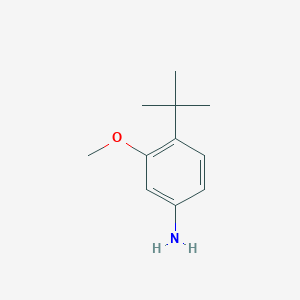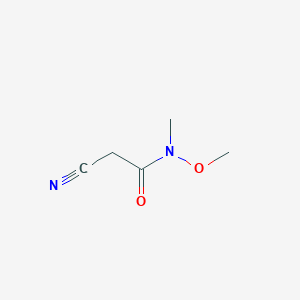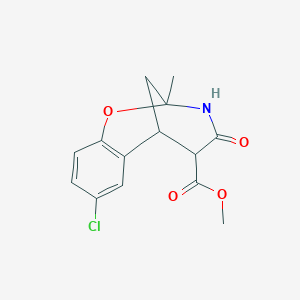
N,N'-Diheptyl-P-phenylenediamine
Übersicht
Beschreibung
N,N’-Diheptyl-P-phenylenediamine is a chemical compound with the molecular formula C20H36N2 . It is a derivative of p-Phenylenediamine (PPD), which is an organic compound with the formula C6H4(NH2)2 . PPD is a white solid that can darken due to air oxidation and is mainly used as a component of engineering polymers and composites like Kevlar .
Molecular Structure Analysis
N,N’-Diheptyl-P-phenylenediamine contains a total of 58 bonds; 22 non-H bonds, 6 multiple bonds, 14 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 secondary amines (aromatic) .Chemical Reactions Analysis
While specific chemical reactions involving N,N’-Diheptyl-P-phenylenediamine are not available, it’s worth noting that its derivative, N,N-diethyl-p-phenylenediamine, is used in free chlorine colorimetric analysis as it reacts with Hypochlorous acid and Hypochlorite ions acquiring a pinkish color .Wissenschaftliche Forschungsanwendungen
1. Oxidation and Antioxidant Behavior
N,N'-Diheptyl-P-phenylenediamine and related compounds, such as various N,N'-substituted p-phenylenediamines, have been studied for their oxidation behavior and use as antioxidants, especially in the rubber industry. These compounds exhibit reversible redox couples and are involved in the formation of monocation radicals and dications under oxidative conditions. Their antioxidant properties are crucial for the stability and longevity of rubber products (Rapta et al., 2009).
2. Polymer Synthesis and Enhancement
N,N'-Diheptyl-P-phenylenediamine derivatives play a significant role in the synthesis of polymers, such as polyurethanes and polyamides. These compounds are used to produce materials with exceptional tensile strength, making them suitable for various industrial applications. Their unique chemistry also finds utility in the photographic and dye industries (Layer).
3. Electrochemical Applications
The electrochemical oxidation of N,N'-Diheptyl-P-phenylenediamine and its derivatives has been explored for the synthesis of new compounds, such as sulfonamide derivatives. This demonstrates their potential in electrochemical applications and as intermediates in organic synthesis (Nematollahi & Maleki, 2009).
4. Voltammetric Enzyme Immunoassay
Some derivatives of N,N'-Diheptyl-P-phenylenediamine have been used in voltammetric enzyme immunoassays for the detection of plant viruses. This application highlights their role in biochemical assays and diagnostic tools (Jiao et al., 2000).
5. Environmental Impact Studies
There is ongoing research on the environmental impact of N,N'-Diheptyl-P-phenylenediamine and related compounds. Their transformation products in various environmental compartments, such as water, air, and soil, are being studied to understand their ecological and human health risks (Cao et al., 2022).
Safety and Hazards
While specific safety and hazard information for N,N’-Diheptyl-P-phenylenediamine is not available, it’s important to note that its derivative, p-Phenylenediamine, is considered hazardous. It can cause severe dermatitis, eye irritation and tearing, asthma, gastritis, renal failure, vertigo, tremors, convulsions, and coma in humans .
Eigenschaften
IUPAC Name |
1-N,4-N-diheptylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2/c1-3-5-7-9-11-17-21-19-13-15-20(16-14-19)22-18-12-10-8-6-4-2/h13-16,21-22H,3-12,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXCURAAWYXTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1=CC=C(C=C1)NCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3131402.png)

![5'-[4-(Hydroxymethyl)phenyl][1,1':3',1''-terphenyl]-4,4''-dimethanol](/img/structure/B3131405.png)
![2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine](/img/structure/B3131410.png)


![4-[(3aR,5R,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B3131425.png)
![4-([(3-Methylphenyl)(methylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3131426.png)

